molecular formula C20H28O2 B1684217 Retinoic Acid CAS No. 302-79-4

Retinoic Acid

Cat. No.: B1684217
CAS No.: 302-79-4
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-YCNIQYBTSA-N
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Description

Tretinoin, also known as all-trans retinoic acid (ATRA), is a naturally occurring derivative of vitamin A that serves as a critical small molecule in biomedical research . This compound is a potent agonist for this compound receptors (RARs) α, β, and γ, and retinoid X receptors (RXRs), acting as an inducible transcription regulator that influences cellular differentiation, proliferation, and apoptosis . In research settings, Tretinoin is extensively investigated for its mechanism of action in two primary fields. In dermatology and skin biology studies, it is valued for its profound effects on epithelial cells. By binding to nuclear receptors in keratinocytes, Tretinoin normalizes follicular keratinization, reduces cohesiveness of corneocytes, and accelerates the expulsion of comedo contents, providing a model for studying acne vulgaris pathogenesis . Furthermore, its ability to stimulate collagen production, induce epidermal hyperplasia, and inhibit matrix metalloproteinases makes it a key tool for investigating the processes of photoaging and wound healing . In oncology research, Tretinoin is indispensable for studying acute promyelocytic leukemia (APL). It induces terminal differentiation of leukemic promyelocytes by targeting the PML-RARα fusion oncoprotein, resulting in its degradation via caspase-mediated cleavage and proteasome-dependent pathways . This makes it a classic model compound for studying differentiation therapy in cancer. Researchers should note that oral administration of retinoids in clinical settings has been associated with serious adverse effects, including the this compound syndrome (differentiation syndrome), hyperlipidemia, and benign intracranial hypertension, which should inform in vitro and in vivo experimental design . This product is provided for research purposes in a high-purity formulation. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H28O2
Record name tretinoin
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Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name all-trans-Retinoic acid
Source Human Metabolome Database (HMDB)
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Solubility

<0.1 g/100 mL
Record name Tretinoin
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CAS No.

302-79-4, 97950-17-9
Record name Retinoic acid
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Melting Point

181 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tretinoin is synthesized through the oxidation of retinol (vitamin A alcohol) or retinal (vitamin A aldehyde). The process involves the use of oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to ensure the formation of all-trans-retinoic acid .

Industrial Production Methods

In industrial settings, tretinoin is produced through a multi-step synthesis process that includes the isomerization of retinol to retinal, followed by oxidation to tretinoin. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tretinoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tretinoin has a wide range of scientific research applications, including:

Mechanism of Action

Tretinoin exerts its effects by binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the skin. These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. By activating these receptors, tretinoin promotes the turnover of skin cells, increases collagen production, and reduces the cohesiveness of follicular epithelial cells, leading to the improvement of skin texture and reduction of acne .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adapalene

  • Mechanism: A synthetic retinoid targeting RARβ and RARγ.
  • Efficacy: In photoaging, adapalene 0.3% showed comparable efficacy to tretinoin 0.05% in reducing wrinkles and hyperpigmentation . Both compounds improved epidermal thickness and collagen deposition, but tretinoin had faster initial results in some studies .
  • Safety : Adapalene is less irritating, making it preferable for sensitive skin .

Tazarotene

  • Mechanism : Selective RARβ/γ agonist.
  • Efficacy: Superior to tretinoin 0.05% in improving photoaging endpoints (wrinkles, hyperpigmentation) within 4–6 weeks . Achieved comparable long-term results to tretinoin but with earlier visible improvements .

Retinol (Vitamin A)

  • Mechanism: Retinol is a precursor to retinoic acid, requiring enzymatic conversion for activity.
  • Efficacy: Slower and less potent than tretinoin in photoaging. Retinol/LR2412 combinations matched tretinoin’s effects after 6–12 months . Limited efficacy in severe acne compared to tretinoin .
  • Safety : Better tolerated but requires prolonged use for clinical benefits .

Isotretinoin (13-cis-Retinoic Acid)

  • Mechanism: Systemic retinoid with broader receptor activity.
  • In cancer models, isotretinoin showed weaker immunomodulatory effects compared to tretinoin-enhanced cyclophosphamide responses .
  • Safety : Higher risk of systemic toxicity (teratogenicity, hyperlipidemia) .

Glycolic Acid (GA)

  • Mechanism : Alpha-hydroxy acid promoting epidermal exfoliation.
  • Efficacy: In melasma, GA 70% peels matched tretinoin 1% peels in reducing Melasma Area and Severity Index (MASI) scores . Tretinoin caused less patient discomfort during treatment .
  • Safety : GA induced more transient erythema and peeling .

Key Research Findings

Pharmacokinetic and Formulation Differences

Compound Bioavailability Formulation Key Findings Reference
Tretinoin Low systemic Cream, gel, microspheres Microsphere gel 0.1% had 12% higher efficacy but 52% adverse events vs. 31% for tretinoin 0.05% gel .
Isotretinoin High systemic Oral capsules Used for severe acne; not effective topically .
Retinol Variable Serums, creams Requires conversion to this compound; slower efficacy .

Clinical Efficacy in Photoaging

Study Duration Tretinoin 0.05% Tazarotene 0.1% Adapalene 0.3%
4–6 weeks Moderate Superior Comparable
6–12 months Significant Comparable Comparable

Stability and Formulation Advances

  • Encapsulation: Oil-dispersed tretinoin microcapsules reduced degradation by benzoyl peroxide (BPO) from 27.9% to 2.9% at 30°C, outperforming water-dispersed systems .
  • Release Profile: Encapsulated tretinoin released 50% over 2 hours vs. 100% release in 30 minutes for non-encapsulated forms, improving stability .

Biological Activity

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a potent derivative of vitamin A with significant biological activity. It plays a crucial role in various physiological processes, particularly in dermatology and oncology. This article delves into the biological activity of tretinoin, supported by research findings, case studies, and data tables.

Tretinoin exerts its effects primarily through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression involved in cell differentiation, proliferation, and apoptosis. The following key mechanisms outline its biological activity:

  • Cell Differentiation : Tretinoin promotes the differentiation of keratinocytes in the epidermis, leading to improved skin texture and reduced acne lesions .
  • Collagen Production : It enhances collagen synthesis by stimulating fibroblasts and inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen .
  • Anti-inflammatory Effects : Tretinoin reduces inflammation by modulating the immune response, contributing to its efficacy in treating acne and photoaging .

Efficacy in Dermatological Applications

Tretinoin has been extensively studied for its effectiveness in treating various skin conditions. A systematic review highlighted its role in improving signs of photoaging, including wrinkles and hyperpigmentation. The following table summarizes findings from clinical studies on topical tretinoin:

Study ReferenceConcentrationDurationOutcome
0.1%6 monthsSignificant improvement in photodamage severity
0.025%6-9 monthsNotable reduction in melasma severity compared to hydroquinone
0.05%Long-termSafe and effective treatment with improved skin appearance

Case Studies

  • Case Study on Photoaging :
    A subject treated with 0.1% tretinoin microsphere gel showed marked improvement in wrinkles and mottled hyperpigmentation after six months of treatment, with sustained benefits observed even after 24 months .
  • Veterans Affairs Topical Tretinoin Chemoprevention Trial :
    A cohort study involving 324 participants assessed the long-term safety and efficacy of tretinoin in preventing skin cancer. While the study was halted due to concerns about increased mortality, further analysis indicated that factors such as age and smoking status were significant predictors of death, rather than tretinoin itself .

Adverse Effects

Despite its benefits, tretinoin can cause side effects, particularly during initial use. Common adverse effects include:

  • Skin Irritation : Redness, peeling, and dryness are frequently reported .
  • Photosensitivity : Increased sensitivity to sunlight necessitates the use of sunscreen during treatment .
  • Potential Mortality Association : The VATTC trial raised concerns about a possible association between high-dose topical tretinoin and increased mortality; however, this was attributed to confounding variables rather than a direct causal relationship .

Q & A

Basic: What experimental design considerations are critical for evaluating Tretinoin’s efficacy in in vitro models?

Methodological Answer:
To ensure reproducibility, use dose-response curves to establish optimal concentrations (e.g., 0.1–10 µM) and validate outcomes with at least two orthogonal assays (e.g., cell viability via MTT and apoptosis via flow cytometry). Include solvent controls (e.g., DMSO) to rule out vehicle toxicity. Standardize cell lines (e.g., HaCaT for dermatology or HL-60 for oncology) and culture conditions (serum-free media for retinoid sensitivity) to minimize variability .

Advanced: How can researchers resolve contradictory data on Tretinoin’s anti-cancer efficacy across preclinical studies?

Methodological Answer:
Conduct a meta-analysis of preclinical studies with inclusion criteria focusing on:

  • Tumor models (e.g., xenograft vs. genetically engineered mouse models).
  • Pharmacokinetic parameters (e.g., bioavailability, half-life).
  • Biomarker consistency (e.g., RAR-β expression).
    Use stratified random-effects models to account for heterogeneity, and validate findings with in situ hybridization or spatial transcriptomics to confirm target engagement .

Basic: What are standardized protocols for assessing Tretinoin’s dermatological effects in animal models?

Methodological Answer:
Follow NIH guidelines for preclinical reporting:

  • Use SKH-1 mice or humanized skin grafts for UV-induced damage studies.
  • Quantify epidermal thickness via histopathology (H&E staining) and collagen degradation via Masson’s trichrome.
  • Blind scoring by ≥2 independent pathologists to reduce bias. Document all protocols in supplementary materials for replication .

Advanced: What multi-omics approaches are suitable for elucidating Tretinoin’s epigenetic mechanisms?

Methodological Answer:
Integrate ATAC-seq (chromatin accessibility), ChIP-seq (H3K27ac for enhancer mapping), and RNA-seq to identify retinoid-driven regulatory networks. Validate with CRISPR-Cas9 knockout of candidate loci (e.g., RAR response elements) in 3D organoid models. Use pathway enrichment tools (e.g., DAVID) to link omics data to phenotypic outcomes .

Basic: How should researchers address Tretinoin’s instability in pharmacokinetic studies?

Methodological Answer:
Employ LC-MS/MS for plasma quantification with deuterated internal standards (e.g., d4-Tretinoin) to correct for photodegradation. Use amber vials and nitrogen-purged solvents during sample preparation. Validate stability under study conditions (e.g., 4°C vs. −80°C storage) and report recovery rates .

Advanced: What methodologies optimize Tretinoin’s synthesis and purity validation for mechanistic studies?

Methodological Answer:
Use Horner-Wadsworth-Emmons reactions for stereoselective synthesis, monitoring intermediates via NMR (¹H/¹³C) and HPLC-PDA (≥98% purity). Characterize crystallinity with XRD and thermal stability via DSC. Compare batch-to-batch variability using PCA of QC data (e.g., residual solvents, byproducts) .

Basic: How to ethically design clinical trials testing Tretinoin in photodamaged skin?

Methodological Answer:
Adhere to CONSORT guidelines:

  • Randomize participants by Fitzpatrick skin type and baseline damage severity.
  • Use objective measures (e.g., Visia-CR imaging for wrinkles, erythema).
  • Include a washout period for prior retinoid users.
    Submit IRB protocols with explicit risk-benefit analyses and data anonymization plans .

Advanced: How can in vivo and in vitro discrepancies in Tretinoin’s metabolic pathways be reconciled?

Methodological Answer:
Develop physiologically based pharmacokinetic (PBPK) models incorporating:

  • Cytochrome P450 isoform activity (e.g., CYP26A1/B1 in hepatic vs. dermal tissues).
  • Interspecies differences (e.g., murine vs. human plasma protein binding).
    Validate with microdialysis in live tissue and single-cell RNA-seq of metabolic enzymes .

Basic: What statistical methods are robust for analyzing Tretinoin’s dose-dependent gene expression changes?

Methodological Answer:
Apply Benjamini-Hochberg correction for bulk RNA-seq to control false discovery rates. For single-cell data, use MAST or Seurat’s differential expression pipelines. Report effect sizes (e.g., log2 fold-change) with 95% confidence intervals, avoiding p-value dichotomization .

Advanced: How to synthesize cross-disciplinary evidence on Tretinoin’s dual roles in cancer promotion and suppression?

Methodological Answer:
Perform a systematic review with PRISMA guidelines, stratifying studies by:

  • Context-dependent factors (e.g., oxidative stress levels, TP53 status).
  • Model systems (2D monolayers vs. patient-derived organoids).
    Use GRADE criteria to assess evidence quality and generate a decision tree for clinical translation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinoic Acid
Reactant of Route 2
Retinoic Acid

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